1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one
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Overview
Description
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one is a chemical compound known for its significance in various scientific fields. Its complex structure, which includes a tetrazole ring, a piperazine moiety, and a phenoxypropanone group, makes it an intriguing subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps, starting from commercially available precursors. One common route includes:
Step 1: : Synthesis of the tetrazole ring by reacting 3,4-difluoroaniline with sodium azide and ammonium chloride under acidic conditions.
Step 2: : Attachment of the tetrazole ring to the piperazine group via a reductive amination reaction, using formaldehyde and a suitable reducing agent.
Step 3: : Formation of the phenoxypropanone backbone by reacting phenol with epichlorohydrin under basic conditions to form 2-phenoxypropan-1-ol, followed by oxidation to 2-phenoxypropan-1-one.
Step 4: : Final coupling of the two intermediate compounds through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial-scale production typically mirrors the laboratory synthesis but with optimizations for cost, efficiency, and safety. Key aspects include:
Use of continuous flow reactors for better control over reaction conditions.
Implementation of catalytic processes to reduce reaction times and increase yield.
Strict adherence to safety protocols, especially when handling azides and other potentially hazardous reagents.
Chemical Reactions Analysis
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one undergoes various types of chemical reactions, such as:
Oxidation: : The phenoxypropanone group can be oxidized to produce corresponding carboxylic acids under strong oxidizing conditions (e.g., KMnO₄, H₂SO₄).
Reduction: : The carbonyl group in the phenoxypropanone can be reduced to an alcohol using reducing agents like NaBH₄ or LiAlH₄.
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the piperazine and phenoxypropanone sites, with common reagents like alkyl halides or sulfonyl chlorides.
Scientific Research Applications
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one finds applications in various scientific domains:
Chemistry: : As a building block for more complex molecules, especially in heterocyclic and medicinal chemistry.
Biology: : Its derivatives are explored for their potential in modulating biological pathways.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and antitumor activities.
Industry: : Used in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance:
Molecular Targets: : It binds to certain proteins or enzymes, influencing their activity.
Pathways Involved: : The binding can lead to the activation or inhibition of signaling pathways, altering cellular functions and responses.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one is unique due to its specific combination of structural motifs:
Similar Compounds: : Compounds like 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one and 1-(4-((1-(4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one.
Uniqueness: : The presence of the difluorophenyl and tetrazole ring, along with the phenoxypropanone backbone, imparts distinctive chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N6O2/c1-15(31-17-5-3-2-4-6-17)21(30)28-11-9-27(10-12-28)14-20-24-25-26-29(20)16-7-8-18(22)19(23)13-16/h2-8,13,15H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGJLXMVADEAEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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